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molecular formula C6H12O3S B8535006 6-Oxa-3-thiaoctanoic acid

6-Oxa-3-thiaoctanoic acid

Cat. No. B8535006
M. Wt: 164.22 g/mol
InChI Key: XKLMUVPJZLBGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05436352

Procedure details

To a solution of 17.38 g of p-toluenesulfonic acid maintained between -18° C.-25° C., 23.9 mL of ethylvinyl ether in. 125 mL of dichloromethane is added in drops over a period of 1-1.5 hours. When the addition is complete, the mixture is stirred for another 1 hour. To the above cold solution 250 mL of pH 7 phosphate buffer is added and the cold mixture is poured into a mixture of 800 mL of ethyl acetate and 200 mL of water. The organic layer is removed and the aqueous layer is extracted with 2×200 mL of ethyl acetate. The combined layers were washed with brine, dried over anhydrous MgSO4 and evaporated to give S-(1-ethoxy)ethylmercaptoacetic acid 11 in 100 mL of dry tetrahydrofuran were added 4.85 g of N-hydroxysuccinimide and 8.7 g of N,N'-dicyclohexycarbodiimide. The mixture is stirred for 2-3 hours. TLC in EtOAc:hexanes:acetic acid 49:50:1 (p-anisaldehyde stain) showed the completion of the reaction. Dicyclohexylurea is removed by filtration and the filtrate is evaporated. The oily residue is dissolved in 50 mL of ethyl acetate and washed with water. The solution is dried over anhydrous MgSo4 and evaporated and the product is purified by silica gel flash column chromatography.
Quantity
17.38 g
Type
reactant
Reaction Step One
Quantity
23.9 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC([S:7](O)(=O)=O)=CC=1.[CH2:12]([O:14][CH:15]=[CH2:16])[CH3:13].ClCCl.P([O-])([O-])([O-])=O.[C:25]([O:28]CC)(=[O:27])[CH3:26]>O>[CH2:15]([O:14][CH2:12][CH2:13][S:7][CH2:26][C:25]([OH:28])=[O:27])[CH3:16]

Inputs

Step One
Name
Quantity
17.38 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
23.9 mL
Type
reactant
Smiles
C(C)OC=C
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Five
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for another 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
The organic layer is removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with 2×200 mL of ethyl acetate
WASH
Type
WASH
Details
The combined layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OCCSCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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